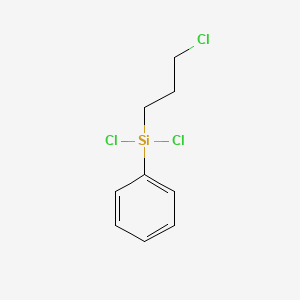

Silane, dichloro(3-chloropropyl)phenyl-

Description

Historical Context and Evolution of Organosilicon Compounds Research

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane compound. wikipedia.org In the same year, French chemists C. Friedel and J.M. Crafts also prepared tetraethylsilane. phenylsilicone.comsbfchem.com These initial discoveries laid the groundwork for a field that would see exponential growth in the 20th century. A pivotal figure in this development was Frederic S. Kipping, who, from 1898 to 1944, conducted extensive research, synthesizing a wide range of organosilicon compounds and coining the term "silicone". wikipedia.orgphenylsilicone.com His work, which included the use of Grignard reagents to create alkyl and aryl silanes, was foundational for the future silicone industry. wikipedia.orgphenylsilicone.comrichsilicone.com

The 1940s marked a significant turning point with the invention of the direct synthesis of organochlorosilanes by Eugene G. Rochow, a process that enabled large-scale production. phenylsilicone.comrichsilicone.com This period also saw the establishment of Dow Corning, a joint venture between Dow Chemical and Corning Glass, dedicated to the production and research of silicones. phenylsilicone.comrichsilicone.com The subsequent decades witnessed the development of a diverse array of silicone-based materials, including oils, resins, and rubbers, driven by their unique properties like thermal stability and water repellency. sbfchem.comphenylsilicone.com

Significance of Dichloro(3-chloropropyl)phenylsilane in Academic Research

Dichloro(3-chloropropyl)phenylsilane primarily serves as a bifunctional intermediate in academic and industrial research. Its two chloro substituents on the silicon atom are readily hydrolyzable, providing a reactive site for the formation of siloxane bonds (Si-O-Si). This feature allows for its incorporation into silicone polymers and resins.

The 3-chloropropyl group, on the other hand, offers a site for further chemical modification. The chlorine atom on the propyl chain can be displaced by various nucleophiles, enabling the attachment of a wide range of organic functional groups. This dual reactivity makes Dichloro(3-chloropropyl)phenylsilane a valuable precursor for creating functionalized silanes and silicones with tailored properties. For instance, similar chloropropyl-containing silanes are used to synthesize amino silanes and methacryloxy silanes, which are employed as coupling agents and in the preparation of specialized polymers. cfmats.com

While specific, high-profile research focused solely on Dichloro(3-chloropropyl)phenylsilane is not extensively documented in mainstream literature, its utility is implied by its role as a building block in the broader field of materials science. The principles of its reactivity are well-established within the context of organosilicon chemistry, and it is commercially available for research purposes, indicating its use in the synthesis of new materials. alfa-chemistry.com For example, the related compound Dichloro(3-chloropropyl)methylsilane is noted for its use in synthesizing silane-modified polymers for adhesives and coatings. chemimpex.com

Structural Framework and Fundamental Reactivity Principles of Phenyl- and Chloropropyl-Substituted Silanes

The reactivity of Dichloro(3-chloropropyl)phenylsilane is dictated by the interplay of its constituent functional groups.

Phenyl-Substituted Silanes: The phenyl group attached to the silicon atom influences the compound's properties in several ways. It imparts increased thermal stability compared to alkyl groups. dakenchem.com The aromatic ring can participate in electrophilic aromatic substitution reactions, although it is generally less reactive than other functional groups on the silane (B1218182). dakenchem.com The presence of the phenyl group also contributes to a higher refractive index in resulting polymers. nih.govresearchgate.net

Chloropropyl-Substituted Silanes: The 3-chloropropyl group provides a reactive handle for nucleophilic substitution reactions. This allows for the introduction of various functionalities, such as amino, epoxy, or mercapto groups, by reacting the silane with appropriate nucleophiles. These functionalized silanes can then act as coupling agents to improve adhesion between organic polymers and inorganic substrates. cfmats.comchemimpex.com Chloroalkylsilanes, in general, are recognized for their reactivity, serving as key intermediates in the synthesis of other silanes and silicone oils. cfsilicones.com

Dichlorosilane (B8785471) Moiety: The two chlorine atoms bonded to the silicon are highly susceptible to nucleophilic attack, particularly by water, leading to hydrolysis. This reaction produces silanols (R-Si-OH), which are often unstable and readily undergo condensation to form stable siloxane bonds (-Si-O-Si-). This is the fundamental reaction for the formation of silicone polymers and networks. The reactivity of chlorosilanes with compounds containing active hydrogen, such as alcohols and phenols, is a cornerstone of their chemistry. cfmats.com

The combination of these structural features in Dichloro(3-chloropropyl)phenylsilane creates a molecule with two distinct types of reactivity. The chlorosilyl group can be used for polymerization or surface modification via hydrolysis and condensation, while the chloropropyl group can be used to introduce specific organic functionalities. This dual nature makes it a versatile tool for the design and synthesis of advanced organosilicon materials.

Structure

3D Structure

Properties

CAS No. |

3401-26-1 |

|---|---|

Molecular Formula |

C9H11Cl3Si |

Molecular Weight |

253.6 g/mol |

IUPAC Name |

dichloro-(3-chloropropyl)-phenylsilane |

InChI |

InChI=1S/C9H11Cl3Si/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |

InChI Key |

UWHAIVBRBAKZDT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[Si](CCCCl)(Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)[Si](CCCCl)(Cl)Cl |

Other CAS No. |

3401-26-1 |

Origin of Product |

United States |

Mechanistic Investigations and Chemical Reactivity of Dichloro 3 Chloropropyl Phenylsilane

Reaction Pathways and Kinetic Studies

The reactivity of dichloro(3-chloropropyl)phenylsilane is characterized by the interplay of its distinct functional groups. The silicon-chlorine bonds are highly susceptible to nucleophilic attack, while the chloropropyl group can participate in different reaction types, and the phenyl group influences the reactivity of the silicon center.

Radical Mechanisms in Silane (B1218182) Transformations

While nucleophilic pathways are dominant for chlorosilanes, radical reactions can also occur, particularly involving the organic substituents. Silyl (B83357) radicals can be generated from various precursors, including silyl hydrides and halides, and are key intermediates in processes like hydrosilylation and reduction reactions. These radicals readily add to unsaturated systems. For a molecule like dichloro(3-chloropropyl)phenylsilane, radical abstraction of a hydrogen atom from the propyl chain or homolytic cleavage of the C-Cl bond could initiate radical processes. The presence of a phenyl group can influence the stability of adjacent radicals. Aryl-substituted silyl radicals have been studied, and they typically undergo aromatic substitution. The initiation of such radical reactions often requires energy input, such as light or heat.

Nucleophilic Substitution and Addition Reactions

Nucleophilic substitution at the silicon atom is a fundamental reaction for chlorosilanes. The silicon-chlorine bonds in dichloro(3-chloropropyl)phenylsilane are highly polarized, making the silicon atom electrophilic and prone to attack by nucleophiles. This is a key step in the synthesis of silicone polymers.

The mechanism of nucleophilic substitution at silicon (SN2@Si) differs from the analogous SN2 reaction at carbon. Due to the availability of d-orbitals and the longer Si-C bonds, the reaction often proceeds through a lower-energy, five-coordinate intermediate (a trigonal bipyramidal structure), rather than a high-energy transition state. This generally leads to a faster reaction rate compared to carbon analogues. The rate of these reactions is influenced by the nature of the nucleophile and the substituents on the silicon atom. Highly electronegative atoms like fluorine, chlorine, and oxygen are particularly effective nucleophiles for silicon.

The 3-chloropropyl group can also undergo nucleophilic substitution, although the C-Cl bond is generally less reactive than the Si-Cl bonds. This allows for selective reactions at the silicon center while leaving the chloropropyl group intact for subsequent functionalization.

Addition reactions, particularly hydrosilylation where a Si-H bond adds across a double or triple bond, are significant in organosilicon chemistry. While dichloro(3-chloropropyl)phenylsilane itself does not have a Si-H bond, it can be a precursor to such compounds. The phenyl group can participate in electrophilic aromatic substitution, although the electron-withdrawing nature of the dichlorosilyl group deactivates the ring.

Hydrolysis and Condensation Behavior of Organochlorosilanes

The hydrolysis of organochlorosilanes is a cornerstone of silicone chemistry, leading to the formation of silanols and subsequently siloxanes.

pH Dependence and Oligomerization Dynamics

The hydrolysis of chlorosilanes like dichloro(3-chloropropyl)phenylsilane is highly sensitive to pH. The reaction proceeds by the nucleophilic attack of water on the silicon atom, displacing the chloride ions. This initial step is often rapid and exothermic.

The subsequent condensation of the resulting silanols is also pH-dependent. The rate of condensation is generally at a minimum near neutral pH and increases under both acidic and basic conditions. The pH influences the protonation state of the silanol (B1196071) groups, which affects their reactivity towards condensation. For instance, studies on the hydrolysis of 3-chloropropyltrimethoxysilane (B1208415) have shown a decrease in pH as the reaction proceeds, indicating the release of acidic byproducts, and this change in pH in turn affects the rate of subsequent condensation reactions. The formation of oligomers and polymers is a complex process governed by the kinetics of both hydrolysis and condensation.

Formation of Silanols and Siloxane Linkages

The hydrolysis of the two Si-Cl bonds in dichloro(3-chloropropyl)phenylsilane initially yields a silanediol, phenyl(3-chloropropyl)silanediol. These silanols are often unstable and readily undergo intermolecular condensation to form siloxane linkages (Si-O-Si). This condensation reaction eliminates a molecule of water.

The condensation can lead to the formation of a variety of structures, including linear chains, cyclic oligomers, and cross-linked polymeric networks. The specific products formed depend on factors such as the concentration of the silane, the amount of water, the solvent, and the temperature. For example, controlled hydrolysis can favor the formation of smaller, well-defined oligomers. The presence of two reactive sites on the silicon atom allows for the growth of polymer chains.

Structure-Reactivity Correlations in Phenyl and Chloropropyl Silane Systems

The reactivity of dichloro(3-chloropropyl)phenylsilane is a direct consequence of its molecular structure. The phenyl group, being electron-withdrawing, increases the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack compared to an alkyl-substituted silane. However, the steric bulk of the phenyl group can also hinder the approach of nucleophiles.

The 3-chloropropyl group introduces another reactive site into the molecule. The chlorine atom on the propyl chain is susceptible to nucleophilic substitution, allowing for further functionalization of the molecule after the initial reactions at the silicon center have occurred. The three-carbon spacer between the silicon and the chlorine atom minimizes electronic interactions between these two centers.

The presence of two chlorine atoms on the silicon allows for the formation of linear polymers through controlled hydrolysis and condensation. The functionality of the silane (the number of reactive sites) is a key determinant of the structure of the resulting polysiloxane. Dichloro-functional silanes are essential for creating the linear backbones of many silicone polymers.

Below is a table summarizing the properties of Dichloro(3-chloropropyl)phenylsilane:

| Property | Value |

Influence of Steric and Electronic Effects on Reaction Selectivity

The selectivity of reactions involving dichloro(3-chloropropyl)phenylsilane is a delicate balance of steric hindrance and electronic influences imparted by its substituents: the phenyl group, the 3-chloropropyl group, and the two chlorine atoms.

Steric Effects:

Steric hindrance arises from the spatial arrangement of atoms and the repulsion between their electron clouds when they are brought into close proximity. differencebetween.comwikipedia.org In nucleophilic substitution reactions at the silicon center, which are fundamental to the reactivity of chlorosilanes, the size of the substituents plays a critical role. The transition state in such reactions, often a trigonal bipyramidal intermediate, is crowded. nih.gov The presence of bulky groups can impede the approach of a nucleophile, thereby slowing down the reaction rate. wikipedia.org

For dichloro(3-chloropropyl)phenylsilane, the phenyl group is more sterically demanding than a simple alkyl group. This steric bulk can influence the rate of substitution at the silicon atom. However, the 3-chloropropyl group, being a straight-chain alkyl group, offers less steric hindrance directly at the silicon center compared to branched alkyl groups.

The general trend for the stability of silyl ethers to hydrolysis, which is a form of nucleophilic substitution, highlights the importance of steric effects. The stability generally increases with the size of the alkyl groups on the silicon atom. gelest.com

Electronic Effects:

Electronic effects describe the influence of substituents on the distribution of electron density within a molecule, which in turn affects its reactivity. differencebetween.com These effects can be transmitted through sigma bonds (inductive effects) or pi systems (resonance effects).

Inductive Effect: The two chlorine atoms attached to the silicon are highly electronegative, creating a significant partial positive charge on the silicon atom. This makes the silicon atom highly electrophilic and susceptible to nucleophilic attack. The phenyl group is generally considered to be electron-withdrawing through its inductive effect (-I). The 3-chloropropyl group also exerts an electron-withdrawing effect due to the chlorine atom on the propyl chain. These combined inductive effects further enhance the electrophilicity of the silicon center.

Resonance Effect: The phenyl group can also participate in resonance, potentially donating or withdrawing electron density depending on the nature of the reaction and the transition state.

In the context of nucleophilic substitution at silicon, quantum chemical calculations on similar systems have suggested that while steric repulsion is a factor, the activation barrier is significantly influenced by the weakening of electrostatic attraction and orbital interactions in the transition state. nih.gov For organosilanes, the polymerization kinetics, which involve hydrolysis and condensation reactions, are known to be influenced by the nature of the organo-functional groups attached to the silicon. chemrxiv.org

The following table provides a conceptual summary of the expected influence of the substituents on the reactivity of the Si-Cl bonds in dichloro(3-chloropropyl)phenylsilane.

| Substituent | Steric Effect on Si | Electronic Effect on Si | Overall Impact on Si-Cl Reactivity |

| Phenyl | Moderate hindrance | Electron-withdrawing (-I) | Enhances electrophilicity, but may sterically hinder bulky nucleophiles |

| 3-Chloropropyl | Low hindrance | Electron-withdrawing (-I) | Enhances electrophilicity |

| Chlorine (x2) | Low hindrance | Highly electron-withdrawing (-I) | Creates a strong electrophilic center |

Isomeric Effects on Chemical Transformations

Specific comparative studies on the isomers of dichloro(chloropropyl)phenylsilane are scarce in readily accessible literature. However, the position of the chlorine atom on the propyl chain would be expected to have a notable influence on the chemical transformations of the molecule. Let's consider the hypothetical isomers: dichloro(1-chloropropyl)phenylsilane, dichloro(2-chloropropyl)phenylsilane, and the titular dichloro(3-chloropropyl)phenylsilane.

The primary difference in their reactivity would stem from the proximity of the C-Cl bond to the silicon atom and the different electronic and steric environments of the chlorine atom on the alkyl chain.

Reactivity of the C-Cl Bond:

The chlorine atom on the propyl chain can also be a site for nucleophilic substitution. The reactivity of this C-Cl bond would be influenced by its position:

Dichloro(1-chloropropyl)phenylsilane (α-isomer): The chlorine is on the carbon directly attached to the silicon (alpha position). This C-Cl bond would be expected to be less reactive towards typical SN2 reactions due to the steric hindrance from the bulky silyl group.

Dichloro(2-chloropropyl)phenylsilane (β-isomer): The chlorine is on the beta-carbon. This position is known to be susceptible to elimination reactions (β-elimination) under basic conditions, which could compete with substitution.

Dichloro(3-chloropropyl)phenylsilane (γ-isomer): The chlorine is on the gamma-carbon, relatively remote from the silicon atom. This C-Cl bond would behave more like a typical primary alkyl chloride, being susceptible to SN2 reactions with appropriate nucleophiles. Intramolecular reactions, such as cyclization, might also be possible under certain conditions.

Influence on the Si-Cl Bonds:

The position of the chlorine on the propyl chain would also have a subtle electronic effect on the reactivity of the Si-Cl bonds. The electron-withdrawing effect of the chlorine atom would be strongest when it is in the alpha position and would decrease with distance (α > β > γ). A stronger electron-withdrawing effect would slightly increase the electrophilicity of the silicon atom.

The following table outlines the expected differences in reactivity based on the isomeric position of the chlorine on the propyl chain.

| Isomer | Position of Cl on Propyl Chain | Expected Reactivity of C-Cl Bond | Expected Influence on Si-Cl Reactivity |

| Dichloro(1-chloropropyl)phenylsilane | α (alpha) | Low (steric hindrance) | Strongest inductive withdrawal, highest Si electrophilicity |

| Dichloro(2-chloropropyl)phenylsilane | β (beta) | Prone to β-elimination | Moderate inductive withdrawal |

| Dichloro(3-chloropropyl)phenylsilane | γ (gamma) | SN2 reactivity similar to primary alkyl halides | Weakest inductive withdrawal |

This table is a predictive summary based on general principles of organic and organosilicon chemistry, as direct comparative experimental studies are not widely published.

Derivatization and Functionalization Strategies Employing Dichloro 3 Chloropropyl Phenylsilane

Synthesis of Functionalized Silanes and Silane (B1218182) Coupling Agents

Dichloro(3-chloropropyl)phenylsilane serves as a key intermediate in the production of more complex functionalized silanes and silane coupling agents. The reactivity of both the silicon-chlorine bonds and the carbon-chlorine bond can be selectively exploited to introduce various functionalities.

The two chloro atoms attached to the silicon are readily hydrolyzed to form silanols, which can then be reacted with alcohols to yield alkoxysilanes. More commonly, the chloropropyl group is utilized for nucleophilic substitution reactions. For instance, amination of the chloropropyl group is a widely used strategy to synthesize aminosilanes. These aminosilanes are crucial as coupling agents to improve the adhesion between inorganic fillers and organic polymer matrices.

Another important derivatization is the conversion of the chloropropyl group to an epoxy group, typically through reaction with a glycidol (B123203) precursor. The resulting epoxy-functionalized phenylsilane (B129415) can act as a coupling agent in epoxy-based composites, enhancing their mechanical strength and thermal stability.

The table below summarizes some of the key functionalized silanes that can be synthesized from dichloro(3-chloropropyl)phenylsilane.

| Starting Material | Reagent | Functionalized Silane Product | Potential Application |

| Dichloro(3-chloropropyl)phenylsilane | Ammonia or Primary/Secondary Amine | Dichloro(3-aminopropyl)phenyl |

Applications in Advanced Materials Science and Polymer Chemistry

Polymeric Precursors and Macromolecular Engineering

Dichloro(3-chloropropyl)phenylsilane serves as a key monomer in the synthesis of sophisticated silicon-containing polymers. The differential reactivity of its chloro-functional groups allows for precise control over polymerization and subsequent modification processes, making it a valuable tool in macromolecular engineering.

The synthesis of polysilanes and polysiloxanes with controlled architectures and functionalities is a cornerstone of modern polymer chemistry. The incorporation of dichloro(3-chloropropyl)phenylsilane into these polymer backbones introduces both a phenyl group, which can enhance thermal stability and modify optical properties, and a reactive chloropropyl group for further functionalization.

Polysilanes, with their silicon-based backbones, exhibit unique electronic and optical properties. wikipedia.orgillinois.edu The synthesis of polysilanes often involves a Wurtz-type coupling reaction of dichlorosilanes. While specific studies detailing the homopolymerization of dichloro(3-chloropropyl)phenylsilane are not prevalent, its incorporation into copolymers is a strategy to introduce pendent reactive sites. The phenyl group attached to the silicon atom can influence the electronic properties of the resulting polysilane, potentially lowering the band gap and shifting the UV absorption to longer wavelengths compared to alkyl-substituted polysilanes. wikipedia.orgillinois.edu

In the realm of polysiloxanes, which are known for their thermal stability, flexibility, and biocompatibility, dichloro(3-chloropropyl)phenylsilane can be used as a comonomer in hydrolytic polycondensation reactions. The dichlorosilyl moiety readily hydrolyzes to form silanol (B1196071) groups, which then condense to create the siloxane (Si-O-Si) backbone. The presence of the phenyl group can increase the refractive index and improve the thermal stability of the resulting polysiloxane. nih.govresearchgate.net The chloropropyl group remains available for post-polymerization modification, allowing for the grafting of other functional molecules or for crosslinking reactions.

The table below illustrates the effect of phenyl group incorporation on the properties of polysiloxanes, based on data for related phenyl-containing silicone polymers.

| Property | Polydimethylsiloxane (PDMS) | Phenyl-containing Polysiloxane |

| Refractive Index | ~1.40 | >1.50 nih.gov |

| Glass Transition Temperature | ~ -125 °C | Increases with phenyl content nih.gov |

| Thermal Stability | Good | Enhanced with phenyl content nih.gov |

| UV Resistance | Moderate | Improved with phenyl content rsc.org |

This table provides illustrative data for phenyl-containing polysiloxanes to demonstrate the general effects of phenyl group incorporation.

The bifunctional nature of dichloro(3-chloropropyl)phenylsilane makes it an effective crosslinking and curing agent for a variety of organic resins and rubbers. The dichlorosilyl group can react with hydroxyl or other active hydrogen-containing groups present in the polymer chains, while the chloropropyl group can participate in different reaction schemes.

For instance, in epoxy resins, the dichlorosilyl group can react with hydroxyl groups generated during the curing process, forming stable Si-O-C linkages. This not only crosslinks the polymer network but also incorporates the silane (B1218182) moiety, which can improve the thermal stability and flame retardancy of the resin. The chloropropyl group can also be made to react under specific conditions, for example, with amine curing agents, to provide an additional level of crosslinking.

In the context of rubbers, such as silicone rubbers, dichloro(3-chloropropyl)phenylsilane can be used in several ways. In addition-cure systems, while not a direct participant in the primary hydrosilylation reaction, its derivatives could be used to introduce phenyl and chloropropyl functionalities. In peroxide-cured systems, the phenyl groups can influence the curing process and the final properties of the rubber. The chloropropyl group offers a site for subsequent vulcanization or for grafting other molecules to the rubber network. The incorporation of phenyl groups into silicone rubber has been shown to enhance its thermomechanical properties. researchgate.net

Functionalization of Inorganic Fillers and Nanoparticles

The modification of inorganic fillers and nanoparticles is crucial for their effective incorporation into polymer matrices, leading to the development of high-performance composite materials. Dichloro(3-chloropropyl)phenylsilane can act as a coupling agent, bridging the interface between the inorganic filler and the organic polymer.

The dichlorosilyl group of the silane can react with hydroxyl groups present on the surface of inorganic materials like silica (B1680970), titania, and clays. This reaction forms a stable, covalent Si-O-Metal/Si bond, effectively grafting the silane molecule onto the filler surface. The exposed phenyl and chloropropyl groups then alter the surface chemistry of the filler. The phenyl group can increase the hydrophobicity and improve the compatibility of the filler with aromatic polymer matrices. The chloropropyl group provides a reactive handle for further reactions, allowing for the covalent bonding of the filler to the polymer matrix during composite processing. mdpi.com

This surface functionalization leads to several benefits:

Improved Dispersion: By modifying the surface energy of the fillers, the silane treatment reduces their tendency to agglomerate, leading to a more uniform dispersion within the polymer matrix.

Enhanced Interfacial Adhesion: The covalent bonds formed between the filler and the polymer matrix via the silane coupling agent lead to improved stress transfer, resulting in enhanced mechanical properties of the composite material.

Tailored Surface Properties: The choice of silane allows for the precise tuning of the filler's surface properties, such as hydrophobicity, which can be critical for applications like creating water-repellent coatings. acs.org

The table below summarizes the outcomes of functionalizing halloysite (B83129) nanotubes with a related compound, (3-chloropropyl)trimethoxysilane, demonstrating the principles of silane grafting.

| Parameter | Untreated Halloysite Nanotubes (HNTs) | HNTs grafted with (3-chloropropyl)trimethoxysilane |

| Surface Nature | Hydrophilic | More Hydrophobic |

| Dispersion in Organic Solvents | Poor | Improved mdpi.com |

| Compatibility with Polymer Matrices | Low | High mdpi.com |

This table is based on findings for a related chloropropyl silane to illustrate the effects of surface functionalization.

Development of Materials with Tailored Optical and Electronic Properties

The incorporation of dichloro(3-chloropropyl)phenylsilane into materials can significantly influence their optical and electronic properties. The phenyl group, in particular, plays a crucial role in this regard.

In terms of optical properties, the presence of phenyl groups in polysiloxanes is known to increase their refractive index. nih.gov This makes them suitable for applications in optical materials, such as high refractive index coatings, encapsulants for LEDs, and materials for optical lenses. Furthermore, phenyl-substituted polysiloxanes have demonstrated enhanced resistance to UV radiation, which is a critical property for materials used in outdoor or high-energy applications. rsc.org

From an electronic perspective, the silicon backbone of polysilanes allows for σ-electron delocalization, a property that is not observed in their carbon-based analogues. This delocalization leads to interesting electronic phenomena, including photoconductivity. The electronic properties of polysilanes are highly dependent on the substituents on the silicon backbone. The introduction of an aryl (phenyl) group can lower the band gap of the polysilane to around 3.5 eV, moving it into the realm of a borderline semiconductor. wikipedia.org The interaction between the π-orbitals of the phenyl ring and the σ-orbitals of the silicon backbone leads to a red shift in the UV absorption spectrum compared to alkyl-substituted polysilanes. illinois.edu

The table below shows a comparison of the electronic absorption properties of different types of polysilanes.

| Polysilane Type | Typical UV Absorption Maximum (in solution) |

| Alkyl-substituted polysilanes | 300-310 nm illinois.edu |

| Aryl-substituted polysilanes | 335-345 nm illinois.edu |

This table illustrates the general trend in UV absorption for different classes of polysilanes.

Hybrid Materials Synthesis and Characterization

Organic-inorganic hybrid materials are a class of materials that combine the properties of both organic and inorganic components at the molecular or nanoscale level. Dichloro(3-chloropropyl)phenylsilane is an excellent precursor for the synthesis of such materials, particularly through sol-gel processes.

In a typical sol-gel synthesis of a hybrid material, a tetraalkoxysilane (such as TEOS) is co-hydrolyzed and co-condensed with dichloro(3-chloropropyl)phenylsilane. The hydrolysis of the dichlorosilyl groups and the alkoxide groups leads to the formation of a crosslinked silica network. The organic component, the (3-chloropropyl)phenyl group, is covalently integrated into this inorganic network.

The resulting hybrid material possesses a unique combination of properties. The inorganic silica network provides mechanical strength, thermal stability, and rigidity. The organic component, on the other hand, imparts properties such as flexibility, hydrophobicity (due to the phenyl group), and reactivity (due to the chloropropyl group). The chloropropyl groups distributed throughout the material can be used for further chemical modifications, such as the attachment of bioactive molecules, catalysts, or other functional moieties.

The characterization of these hybrid materials involves a range of techniques to probe their structure and properties.

| Characterization Technique | Information Obtained |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of the presence of Si-O-Si bonds, phenyl groups, and C-Cl bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the chemical structure and the degree of condensation of the silica network. |

| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Investigation of the morphology and microstructure of the hybrid material. |

| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability and the organic content of the material. |

| X-ray Diffraction (XRD) | Determination of the crystalline or amorphous nature of the material. |

The ability to tailor the properties of these hybrid materials by varying the ratio of the inorganic and organic precursors, as well as by post-synthesis modification of the chloropropyl groups, makes dichloro(3-chloropropyl)phenylsilane a valuable component in the design of advanced functional materials.

Surface Science and Interfacial Engineering Via Dichloro 3 Chloropropyl Phenylsilane

Surface Modification Methodologies

Dichloro(3-chloropropyl)phenylsilane is employed in surface modification to alter the chemical and physical characteristics of a substrate's interface. The methodologies leverage the dual reactivity of the silane (B1218182) molecule. The dichlorosilyl group provides a mechanism for grafting the molecule onto a surface, while the phenyl and chloropropyl groups dictate the new surface properties, such as wettability and adhesion.

Organosilanes like Dichloro(3-chloropropyl)phenylsilane are effective adhesion promoters, particularly at the interface between inorganic substrates (e.g., glass, metal oxides, silica) and organic polymers. The mechanism of adhesion promotion is a multi-step process that creates durable, covalent chemical bonds across the interface. specialchem.com

The reaction sequence at the substrate interface generally involves four steps:

Hydrolysis: The two chloro groups on the silicon atom are highly susceptible to hydrolysis in the presence of surface moisture or added water, converting them into reactive silanol (B1196071) (Si-OH) groups.

Condensation: These newly formed silanol groups can condense with each other to form oligomeric siloxane (Si-O-Si) structures near the surface. specialchem.com

Hydrogen Bonding: The silanols orient towards and form hydrogen bonds with hydroxyl (-OH) groups naturally present on the surface of most inorganic substrates. specialchem.com

Covalent Bond Formation: With the removal of water, typically during a drying or curing step, the hydrogen-bonded silanols form strong, covalent Si-O-Substrate bonds, anchoring the silane molecule to the inorganic material. specialchem.com

Hydrophobization is the process of modifying a surface to make it water-repellent, a critical requirement in applications ranging from anti-fouling coatings to moisture barriers for electronics. Treatment with organosilanes containing hydrophobic organic groups is a common and effective strategy.

When Dichloro(3-chloropropyl)phenylsilane is applied to a hydrophilic substrate, the dichlorosilyl moiety reacts with surface hydroxyl groups as described previously. This reaction orients the non-polar phenyl group away from the surface, creating a new, low-energy interface. This layer of phenyl groups reduces the surface's affinity for water, leading to a significant increase in hydrophobicity. This effect is demonstrated by an increased water contact angle. For instance, studies on analogous compounds like dichloro(methyl)phenylsilane have shown its effectiveness in rendering surfaces hydrophobic. researchgate.net The modification of cellulose (B213188) nanofibrils with other silanes has also been shown to substantially enhance their hydrophobic character. mdpi.com

The degree of hydrophobicity achieved can be quantified by measuring the contact angle of a water droplet on the modified surface.

| Silane Treatment | Substrate | Effect on Hydrophobicity | Supporting Observation |

| Dichloro(methyl)phenylsilane (analogue) | Cotton | Resulted in hydrophobization. researchgate.net | Leads to superhydrophobicity of fiber surfaces. researchgate.net |

| 3-Aminopropyl Triethoxysilane (ATS) | Cellulose Nanofibrils (CNF) | Increased water contact angle, enhancing hydrophobic character. mdpi.com | Surface modification increases the hydrophobicity of cellulose fibrils. mdpi.com |

| Long-chain alkyl silanes | SiO2 | Increased hydrophobicity. researchgate.net | Resulted in reduced adhesion in hybrid bonding due to hydrophobicity. researchgate.net |

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick films that spontaneously form on a substrate surface. ossila.com They represent the ultimate in thin-film engineering, allowing for precise control over interfacial properties at the molecular level. Chlorosilanes are a well-established class of precursor molecules for forming robust SAMs on hydroxylated surfaces like silicon wafers with a native oxide layer (SiO2), glass, and other metal oxides.

The formation of a SAM using Dichloro(3-chloropropyl)phenylsilane involves dissolving the silane in an anhydrous organic solvent and immersing the substrate in the solution. The process unfolds as follows:

Adsorption and Hydrolysis: The dichlorosilyl headgroup has a strong affinity for the hydroxylated surface. Trace amounts of water on the substrate surface initiate the hydrolysis of the Si-Cl bonds to form reactive Si-OH groups.

Surface Polymerization and Anchoring: Because the molecule is a dichlorosilane (B8785471), it can form two bonds. This leads to in-plane polymerization, where adjacent silane molecules link together via siloxane (Si-O-Si) bonds, while also forming covalent Si-O-Substrate bonds with the surface. This creates a cross-linked, polymeric monolayer that is more thermally and mechanically stable than monolayers from monochlorosilanes.

Ordering: Over time, the phenyl and chloropropyl chains orient themselves to maximize van der Waals interactions, leading to a densely packed and ordered film. sigmaaldrich.com

The final SAM presents a surface defined by the phenyl and chloropropyl groups. This tailored surface can be used as a template for further depositions or to control wetting and adhesion. For example, SAMs of phenyltrichlorosilane (B1630512) (PTCS), a closely related compound, have been successfully fabricated on polymer substrates to act as templates for micropatterning. nih.gov

Interfacial Bonding and Compatibility Studies

Evaluating the quality of the interface created by Dichloro(3-chloropropyl)phenylsilane is crucial for its practical application. A variety of surface-sensitive analytical techniques are employed to study the interfacial bonding and compatibility of the silane layer with both the substrate and subsequent material layers.

A silane-assisted surface functionalization strategy is often employed to enhance the interfacial bonding performance, for example, in Cu/SiO2 hybrid bonding for semiconductor packaging. researchgate.net Studies involve applying different silane precursors to selectively modify a dielectric surface to promote strong adhesion. researchgate.net

Key analytical methods and their findings include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to confirm the chemical changes occurring at the surface. It can detect the formation of Si-O-Si and Si-O-Substrate bonds, confirming the covalent grafting of the silane.

Contact Angle Goniometry: As discussed in section 6.1.2, measuring the water contact angle before and after silane treatment provides a quantitative measure of the change in surface energy and hydrophobicity, confirming the presence and effect of the organic functional groups. mdpi.comresearchgate.net

Atomic Force Microscopy (AFM): AFM is used to characterize the topography and roughness of the surface after modification. A well-formed SAM should result in a smooth, uniform surface, though excessive polymerization can sometimes increase roughness. researchgate.net

Die Shear Tests: To quantify adhesion promotion, mechanical tests like die shear tests are performed. These tests measure the force required to break the bond between the substrate and an adhered material (e.g., an epoxy or another chip). Studies comparing different silane treatments have shown that the choice of silane significantly impacts the final bond strength. researchgate.net For example, a study on hybrid bonding found that short-chain silanes like (3-aminopropyl)triethoxysilane (APTES) provided the highest bonding strength, while long-chain alkyl silanes led to weaker adhesion. researchgate.net

These compatibility studies are essential for optimizing treatment protocols and selecting the appropriate silane for a specific application, ensuring reliable performance in advanced materials and devices. researchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ²⁹Si)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of organosilicon compounds like dichloro(3-chloropropyl)phenylsilane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. The spectrum for dichloro(3-chloropropyl)phenylsilane would exhibit distinct signals for the aromatic protons on the phenyl group and the aliphatic protons of the chloropropyl chain. The phenyl protons typically appear in the downfield region (δ 7.0-8.0 ppm) rsc.orgchemicalbook.com. The protons of the chloropropyl group would show characteristic multiplets, with the protons closest to the silicon and chlorine atoms being the most deshielded. For instance, in the related (3-chloropropyl)benzene, the methylene (B1212753) group attached to the chlorine atom (CH₂Cl) appears at approximately 3.48 ppm, while the benzylic protons (Ar-CH₂) are at 2.74 ppm, and the central methylene group (-CH₂-) is at 2.05 ppm chemicalbook.com.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon environments in the molecule. For dichloro(3-chloropropyl)phenylsilane, distinct signals would be expected for the carbons of the phenyl ring and the three carbons of the chloropropyl chain. Electronegative substituents like chlorine significantly influence the chemical shifts; the carbon atom bonded to chlorine will be shifted downfield docbrown.info. The signals for the phenyl carbons are typically found between 128 and 140 ppm rsc.org.

²⁹Si NMR: Silicon-29 NMR is a powerful tool specifically for characterizing organosilanes. It provides direct insight into the chemical environment of the silicon atom. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For dichloro(3-chloropropyl)phenylsilane, the presence of two chlorine atoms, a phenyl group, and a chloropropyl group would result in a characteristic chemical shift, typically in the range observed for other dichlorophenylsilanes rsc.org.

Predicted NMR Data for Dichloro(3-chloropropyl)phenylsilane

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Inferred Structural Moiety |

|---|---|---|---|

| ¹H | 7.40 - 7.80 | Multiplet | Phenyl group (C₆H₅) |

| ¹H | ~3.60 | Triplet | Methylene group (-CH₂Cl) |

| ¹H | ~2.20 | Multiplet | Methylene group (-CH₂CH₂Cl) |

| ¹H | ~1.30 | Multiplet | Methylene group (Si-CH₂-) |

| ¹³C | 130 - 138 | Multiple signals | Phenyl group (C₆H₅) |

| ¹³C | ~46 | Single signal | Methylene group (-CH₂Cl) |

| ¹³C | ~28 | Single signal | Methylene group (-CH₂CH₂Cl) |

| ¹³C | ~25 | Single signal | Methylene group (Si-CH₂-) |

Mass Spectrometry Techniques (MALDI-TOF, ESI-MS, LC-MS) for Molecular Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. Soft ionization methods like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are particularly useful for analyzing molecules with minimal fragmentation. creative-proteomics.com

MALDI-TOF (Time-of-Flight): In MALDI-MS, the analyte is co-crystallized with a matrix and ionized by a laser, making it suitable for analyzing a wide range of molecules. creative-proteomics.com This technique would be used to determine the molecular weight of dichloro(3-chloropropyl)phenylsilane by identifying its molecular ion peak. The high mass accuracy of TOF analyzers allows for the precise determination of the isotopic pattern, confirming the presence of chlorine atoms.

ESI-MS: Electrospray ionization is a soft ionization technique that generates gas-phase ions from a liquid solution, often resulting in multiply charged ions which facilitates the analysis of high molecular weight substances. creative-proteomics.com When coupled with a mass analyzer, ESI-MS can provide accurate molecular weight information for the silane (B1218182) compound. Tandem mass spectrometry (MS/MS) experiments, available on both ESI and MALDI platforms, can be performed to fragment the molecular ion. nih.govnih.gov The resulting fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the phenyl and chloropropyl groups to the silicon atom.

LC-MS: The coupling of Liquid Chromatography (LC) with Mass Spectrometry (LC-MS) combines the separation power of chromatography with the detection specificity of MS. researchgate.net This is particularly useful for analyzing the compound within a complex reaction mixture, allowing for its identification and quantification even in the presence of impurities or byproducts.

Vibrational Spectroscopy (IR, FTIR) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com

The FTIR spectrum of dichloro(3-chloropropyl)phenylsilane would display characteristic absorption bands corresponding to its constituent parts. Analysis of related compounds provides a basis for assigning these bands. For example, the spectrum of (3-chloropropyl)trimethoxysilane shows C-H stretching vibrations around 2950 cm⁻¹, a C-Cl absorption band near 800 cm⁻¹, and Si-O stretching between 1000-1100 cm⁻¹. researchgate.net Similarly, other organosilanes show Si-C stretching vibrations around 820 cm⁻¹. researchgate.net

Expected FTIR Absorption Bands for Dichloro(3-chloropropyl)phenylsilane

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Phenyl Ring |

| 2960 - 2850 | C-H Stretch | Chloropropyl Chain (CH₂) |

| ~1430 | C=C Stretch | Phenyl Ring |

| ~1120 | Si-Phenyl | Si-C₆H₅ |

| 800 - 850 | C-Cl Stretch | Chloropropyl Chain |

| ~820 | Si-C Stretch | Silicon-Carbon Bond |

Chromatographic Separation Techniques (HPLC, UPLC) for Purity and Isolation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential techniques for assessing the purity of dichloro(3-chloropropyl)phenylsilane and for its isolation from reaction mixtures. sigmaaldrich.com

These methods separate components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase. For a moderately polar compound like dichloro(3-chloropropyl)phenylsilane, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.com The retention time of the compound is a characteristic property under specific conditions, and the area of its peak in the chromatogram is proportional to its concentration. UPLC, which uses smaller particle sizes in the column, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com These techniques are crucial for quality control, ensuring the compound meets the required purity standards for research and synthesis applications. These liquid chromatography methods can also be scaled up for preparative separation to isolate the pure compound. sielc.com

X-ray Diffraction and Crystallography for Solid-State Structures

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov If a single crystal of dichloro(3-chloropropyl)phenylsilane of sufficient quality can be grown, X-ray diffraction analysis would provide an unambiguous determination of its molecular structure. nih.govnih.gov

The technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields precise measurements of bond lengths, bond angles, and torsion angles. It would definitively confirm the tetrahedral geometry around the silicon atom and reveal the specific conformation of the chloropropyl chain in the solid state. This structural information is invaluable for understanding intermolecular interactions in the crystal lattice and for computational modeling studies. The primary challenge often lies in growing a suitable crystal, which can be a rate-limiting step. nih.gov

Thermal Analysis Techniques (TG/DTA) for Material Stability

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For dichloro(3-chloropropyl)phenylsilane, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide key insights into its thermal stability.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. A TGA curve for dichloro(3-chloropropyl)phenylsilane would show the temperature at which the compound begins to decompose, indicated by a significant loss of mass. This decomposition temperature is a critical parameter for determining the material's stability and safe handling and storage temperatures.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between the sample and an inert reference material as they are heated. This technique detects thermal events such as phase transitions (melting, boiling) and chemical reactions (decomposition). The DTA curve would show endothermic peaks corresponding to melting and boiling points and exothermic peaks for decomposition, complementing the data obtained from TGA. nih.gov Together, TGA and DTA provide a comprehensive profile of the thermal behavior and stability of the compound. nih.gov

Computational and Theoretical Investigations of Dichloro 3 Chloropropyl Phenylsilane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like Dichloro(3-chloropropyl)phenylsilane. By solving the Schrödinger equation in an approximate manner, these methods can determine a wide range of molecular properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting a molecule's reactivity. For substituted silanes, the HOMO is often associated with the phenyl ring's π-system, while the LUMO is typically centered on the silicon atom and the Si-Cl antibonding orbitals. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Theoretical studies on similar chlorosilanes suggest that the reactivity of the Si-Cl bonds towards nucleophilic attack is a primary reaction pathway. researchgate.net The presence of the electron-withdrawing chlorine atoms on the silicon center enhances its electrophilicity. The phenyl group can further modulate this reactivity through inductive and resonance effects. Computational models can quantify these effects by calculating atomic charges and mapping the electrostatic potential on the molecular surface.

Table 1: Predicted Electronic Properties of Dichloro(3-chloropropyl)phenylsilane based on Analogous Systems

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively low | Indicates stability of the molecule's electron-donating ability. |

| LUMO Energy | Low | Suggests susceptibility to nucleophilic attack at the silicon center. |

| HOMO-LUMO Gap | Moderate | Implies a balance between stability and reactivity. |

| Dipole Moment | Significant | Arises from the polar Si-Cl and C-Cl bonds, influencing intermolecular interactions. |

| Mulliken Atomic Charges | Si: positive; Cl(Si): negative; C(propyl)-Cl: negative | Quantifies the electrophilic nature of the silicon atom and the nucleophilic character of the chlorine atoms. |

Note: The values in this table are qualitative predictions based on computational studies of structurally similar organosilanes and have not been determined experimentally or computationally for Dichloro(3-chloropropyl)phenylsilane itself.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational flexibility and intermolecular interactions of Dichloro(3-chloropropyl)phenylsilane over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can map out the potential energy surface and identify the most stable conformations.

The rotational freedom around the Si-C(phenyl) and Si-C(propyl) bonds, as well as the C-C bonds within the 3-chloropropyl chain, gives rise to a complex conformational landscape. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformers. This information is crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules or surfaces. For instance, studies on similar silanes adsorbed on silica (B1680970) surfaces have shown that the alkyl chain length and functionality significantly affect the molecular motion and orientation. mst.eduacs.org

Intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, govern the bulk properties of liquid Dichloro(3-chloropropyl)phenylsilane and its behavior in solution. MD simulations can model these interactions explicitly, providing insights into properties like density, viscosity, and diffusion coefficients. Furthermore, understanding these interactions is critical when considering its application as a coupling agent, where its interaction with surfaces is paramount. tandfonline.comresearchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For Dichloro(3-chloropropyl)phenylsilane, a key reaction of interest is the hydrolysis of the Si-Cl bonds, a fundamental step in many of its applications.

Theoretical studies on the hydrolysis of chlorosilanes have shown that the reaction can proceed through different mechanisms, often involving the participation of one or more water molecules. researchgate.net The reaction typically involves a nucleophilic attack of a water molecule on the silicon atom, leading to a pentacoordinate silicon intermediate or transition state. The subsequent departure of a chloride ion and a proton results in the formation of a silanol (B1196071) (Si-OH) group.

By modeling the potential energy surface of the reaction, computational methods can determine the lowest energy pathway and the structure of the transition state. The calculated activation energy for this process provides a quantitative measure of the reaction rate. Such studies on analogous systems have revealed that the energy barrier for hydrolysis can be significantly lowered by the presence of additional water molecules acting as catalysts. researchgate.net Similar mechanistic investigations can be applied to other reactions of Dichloro(3-chloropropyl)phenylsilane, such as its reaction with other nucleophiles or its thermal decomposition. capes.gov.brelsevierpure.com

Table 2: Hypothetical Reaction Pathway Data for the Hydrolysis of a Si-Cl Bond in Dichloro(3-chloropropyl)phenylsilane

| Reaction Step | Species Involved | Calculated Energy Change (kcal/mol) | Methodological Basis |

| Reactants | Dichloro(3-chloropropyl)phenylsilane + H₂O | 0 (Reference) | DFT Calculations on analogous systems researchgate.net |

| Transition State | [H₂O---Si(Cl)(3-chloropropyl)phenyl---Cl]‡ | +15 to +25 | Based on studies of similar chlorosilane hydrolysis researchgate.net |

| Products | Chloro(3-chloropropyl)phenylsilanol + HCl | Varies (often slightly exothermic) | Based on studies of similar chlorosilane hydrolysis researchgate.net |

Disclaimer: This table presents hypothetical data based on published computational studies of other chlorosilanes and is for illustrative purposes only. Specific values for Dichloro(3-chloropropyl)phenylsilane are not available in the cited literature.

Theoretical Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting spectroscopic data, which serve as experimental fingerprints of a molecule. For Dichloro(3-chloropropyl)phenylsilane, the theoretical prediction of its Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectra can aid in its characterization and purity assessment.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of the nuclei. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus and, from these, predict the NMR chemical shifts. uncw.edunih.govescholarship.org These predictions, when compared with experimental spectra, can help in the unambiguous assignment of all proton and carbon signals, including those of the phenyl ring and the 3-chloropropyl chain.

Vibrational Spectroscopy: The IR and Raman spectra of a molecule are determined by its vibrational modes. Quantum chemical calculations can compute the frequencies and intensities of these modes. researchgate.netresearchgate.netijeat.orgrsc.org For Dichloro(3-chloropropyl)phenylsilane, characteristic vibrational frequencies would include the Si-Cl stretching and bending modes, the vibrations of the phenyl ring, and the various C-H and C-C vibrations of the propyl chain. Comparing the calculated vibrational spectra with experimental data can confirm the molecular structure and identify the presence of specific functional groups.

Table 3: Predicted Spectroscopic Data for Dichloro(3-chloropropyl)phenylsilane

| Spectroscopic Technique | Predicted Key Features | Basis of Prediction |

| ¹H NMR | Aromatic protons (phenyl group) in the range of 7-8 ppm. Aliphatic protons (propyl chain) in the range of 1-4 ppm. | General principles and computational studies on similar phenylsilanes. uncw.edu |

| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. Aliphatic carbons in the range of 20-60 ppm. | General principles and computational studies on similar organosilanes. escholarship.org |

| IR Spectroscopy | Strong Si-Cl stretching bands. Characteristic C-H stretching and bending frequencies for aromatic and aliphatic groups. Phenyl ring vibrations. | Ab initio and DFT calculations on substituted silanes and aromatic compounds. researchgate.netasianpubs.org |

| Raman Spectroscopy | Complementary vibrational modes to IR, particularly for symmetric vibrations like the phenyl ring breathing mode. | Theoretical vibrational analysis of similar molecules. researchgate.netrsc.org |

Note: The spectral ranges provided are estimations based on known spectroscopic data for compounds containing similar functional groups and are not the result of specific calculations for Dichloro(3-chloropropyl)phenylsilane.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Catalytic Systems

The primary route for synthesizing chloroalkylsilanes is the hydrosilylation reaction. In the case of dichloro(3-chloropropyl)phenylsilane, this involves the addition of dichlorophenylsilane to allyl chloride. While this reaction is well-established, future research is focused on optimizing efficiency, selectivity, and sustainability through the exploration of novel catalytic systems.

Traditionally, platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, have been employed for the hydrosilylation of allyl chloride. nih.gov However, these catalysts can exhibit low selectivity, leading to the formation of undesired byproducts. nih.gov

Recent research into the synthesis of analogous compounds like trichloro(3-chloropropyl)silane has highlighted the potential of rhodium-based catalysts. nih.gov For instance, a rhodium(I) catalyst, [RhCl(dppbzF)]₂, where dppbzF is 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene, has demonstrated significantly improved efficiency and selectivity, achieving over 99% selectivity for the desired product. nih.gov This suggests a promising avenue for the synthesis of dichloro(3-chloropropyl)phenylsilane.

Future investigations will likely focus on:

Developing Base-Metal Catalysts: Exploring more abundant and less expensive metals to replace precious metal catalysts like platinum and rhodium, aligning with the principles of green chemistry.

Ligand Design: Synthesizing and testing novel phosphine (B1218219) ligands for rhodium and other transition metals to further enhance catalytic activity and selectivity. nih.gov

Biphasic Catalysis: Investigating reaction systems, such as those using ionic liquids, that allow for easy separation and recycling of the catalyst, thereby reducing costs and environmental impact. dntb.gov.ua

A comparative look at catalyst performance in the analogous hydrosilylation of allyl chloride with trichlorosilane (B8805176) provides insight into potential pathways for dichloro(3-chloropropyl)phenylsilane synthesis.

Table 1: Catalyst Performance in the Hydrosilylation of Allyl Chloride with Trichlorosilane

| Catalyst System | Yield of Trichloro(3-chloropropyl)silane | Selectivity | Reference |

| Speier's Catalyst | Moderate | Low | nih.gov |

| Karstedt's Catalyst | Moderate | Low | nih.gov |

| [Rh(μ-Cl)(dppbz)]₂ | >95% | High | nih.gov |

| [Rh(μ-Cl)(dppbzF)]₂ | >95% | >99% | nih.gov |

Design of Advanced Organosilicon Hybrid Materials

The dual reactivity of dichloro(3-chloropropyl)phenylsilane makes it an excellent candidate for the creation of advanced organosilicon hybrid materials. The dichlorosilyl group can undergo hydrolysis and condensation to form a stable polysiloxane network, while the chloropropyl group provides a site for further chemical modification. The presence of the phenyl group can enhance thermal stability, and influence the refractive index and hydrophobicity of the resulting materials.

Future research in this area is directed towards:

Polymer Composites: Utilizing dichloro(3-chloropropyl)phenylsilane as a coupling agent to improve the interfacial adhesion between inorganic fillers (e.g., glass fibers, silica) and polymer matrices. semanticscholar.orgperiodikos.com.br This can lead to composites with enhanced mechanical properties, such as strength and stiffness. The phenyl group can particularly improve compatibility with aromatic polymers.

Surface Modification: Grafting dichloro(3-chloropropyl)phenylsilane onto the surfaces of various substrates (e.g., metals, ceramics, and cellulose) to impart desired properties like hydrophobicity, corrosion resistance, and biocompatibility. mdpi.com

Sol-Gel Materials: Incorporating this silane (B1218182) into sol-gel processes to create novel hybrid organic-inorganic materials with tailored porosity, thermal stability, and optical properties. mdpi.com

The versatility of similar silanes as coupling agents is well-documented and provides a roadmap for the application of dichloro(3-chloropropyl)phenylsilane.

Integration into Nanoscience and Nanotechnology Applications

The ability to functionalize surfaces at the nanoscale is a cornerstone of nanotechnology, and dichloro(3-chloropropyl)phenylsilane is a valuable tool in this context. Its chloropropyl group can act as a reactive handle to attach a wide array of molecules to the surfaces of nanoparticles.

Emerging applications in this domain include:

Functionalized Nanoparticles: Modifying the surface of nanoparticles, such as iron oxide (Fe₃O₄) or silica (B1680970) (SiO₂), to improve their dispersibility in various media and to introduce specific functionalities. mdpi.comnih.gov For instance, the chloropropyl group can be converted to an azide, which can then be used in "click" chemistry for the attachment of biomolecules.

Nanocomposites: Creating polymer nanocomposites with enhanced properties by using dichloro(3-chloropropyl)phenylsilane to compatibilize the interface between the nanoparticles and the polymer matrix.

A notable study demonstrated the use of a related compound, (3-chloropropyl)trimethoxysilane, to functionalize Fe₃O₄ nanoparticles for the delivery of an anti-cancer agent. nih.gov This highlights the potential of chloropropyl-functionalized silanes in creating sophisticated nanomedical platforms.

Environmental and Biomedical Implications of Advanced Silane Chemistry

As the applications of dichloro(3-chloropropyl)phenylsilane and related compounds expand, it is crucial to investigate their environmental fate and biomedical implications.

Environmental Considerations: Chlorosilanes are known to be reactive towards water. nih.gov The hydrolysis of dichloro(3-chloropropyl)phenylsilane would lead to the formation of hydrogen chloride, which is corrosive and can contribute to local acidity. nih.gov Future research should focus on:

Degradation Pathways: Studying the environmental degradation pathways of this silane and its derivatives to understand their persistence and potential long-term impacts.

Toxicity of Byproducts: Assessing the ecotoxicity of the hydrolysis and degradation products.

Green Synthesis Routes: As mentioned earlier, developing more environmentally friendly synthetic methods that minimize waste and the use of hazardous reagents. nih.gov

Biomedical Implications: The ability to modify surfaces with silanes opens up numerous possibilities in the biomedical field. gelest.com The biocompatibility of the resulting materials is a key area of research. Future directions include:

Biocompatible Coatings: Creating biocompatible coatings for medical implants to improve their integration with surrounding tissues and reduce the risk of rejection.

Biosensors: Developing novel biosensors by immobilizing biorecognition elements (e.g., enzymes, antibodies) onto silane-modified surfaces.

Antimicrobial Surfaces: Designing surfaces that resist microbial colonization by incorporating antimicrobial agents via the chloropropyl group.

A study on a (3-chloropropyl)trimethoxysilane-functionalized nanoparticle system for treating gastric cancer cells showed promising results, indicating that such platforms can induce apoptosis in cancer cells. nih.gov This underscores the potential of advanced silane chemistry in developing new therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dichloro(3-chloropropyl)phenylsilane, and what methodological considerations are critical for reproducibility?

- Answer: The compound can be synthesized via hydrosilation of allyl chloride with trichlorosilane under catalytic conditions. Key parameters include temperature control (80–100°C), inert atmosphere (N₂/Ar), and catalyst selection (e.g., Speier’s catalyst, H₂PtCl₆). Side reactions, such as over-chlorination, must be minimized by monitoring reaction time and stoichiometry . Hydrolysis-polycondensation of intermediates like dichloro(methyl)(3-chloropropyl)silane is another route, requiring anhydrous conditions to prevent premature hydrolysis .

Q. Which analytical techniques are most effective for characterizing the structural and purity profile of dichloro(3-chloropropyl)phenylsilane?

- Answer:

- NMR Spectroscopy: ¹H/¹³C/²⁹Si NMR resolves substituent arrangement (e.g., phenyl vs. chloropropyl groups) and confirms Si–Cl bond integrity. For example, ²⁹Si NMR shifts typically range from +10 to +20 ppm for dichlorosilanes .

- FTIR: Peaks at 550–600 cm⁻¹ (Si–Cl stretching) and 1100–1250 cm⁻¹ (Si–C vibrations) validate functional groups .

- GC-MS: Detects volatile byproducts (e.g., unreacted trichlorosilane) with a DB-5 column and helium carrier gas .

Q. How can researchers ensure the compound’s stability during storage and experimental use?

- Answer: The silane is moisture-sensitive, requiring storage under inert gas (argon) in amber glass vials at ≤4°C. Decomposition via hydrolysis generates HCl, detectable by pH strips in storage headspace. Stability tests (TGA/DSC) under controlled humidity (≤10% RH) confirm shelf life .

Advanced Research Questions

Q. How can contradictory data on thermal stability in polymer synthesis applications be resolved?

- Answer: Discrepancies in thermal degradation temperatures (TGA data) often arise from differences in polymerization methods (e.g., hydrolytic vs. ring-opening polymerization). For example, hydrolytic polycondensation of dichloro(3-chloropropyl)phenylsilane may yield lower thermal stability (T₅% = 150°C) due to residual Si–OH groups, while ring-opening polymerization (ROP) with D₃ monomers produces higher stability (T₅% = 220°C). Cross-linking density and catalyst residues (e.g., KOH vs. triflic acid) should be analyzed via SEM-EDS or MALDI-TOF .

Q. What computational modeling approaches are suitable for predicting the reactivity of dichloro(3-chloropropyl)phenylsilane with nucleophiles?

- Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electrophilic sites (e.g., Si center) and reaction pathways. For example, nucleophilic attack by amines proceeds via a trigonal bipyramidal transition state with ΔG‡ ≈ 25–30 kcal/mol. Molecular dynamics (MD) simulations in solvent models (e.g., THF) predict steric effects from the phenyl group .

Q. How can researchers optimize reaction conditions for regioselective functionalization of the chloropropyl chain?

- Answer: Regioselectivity in substitution reactions (e.g., with Grignard reagents) depends on solvent polarity and temperature. Polar aprotic solvents (DMF, DMSO) favor terminal Cl substitution (C3 position), while non-polar solvents (hexane) promote internal Cl reactivity. Kinetic studies (in situ IR) and Hammett plots correlate substituent effects with reaction rates .

Q. What methodologies address challenges in detecting trace contaminants (e.g., chlorinated byproducts) during synthesis?

- Answer: Solid-phase microextraction (SPME) coupled with GC-ECD or HPLC-UV (λ = 254 nm) identifies chlorinated impurities (e.g., dichlorobenzene, CAS 95-50-1). Limit of detection (LOD) can be improved to 0.1 ppm using isotope dilution (e.g., ¹³C-labeled internal standards) .

Q. How do steric and electronic effects of the phenyl group influence the compound’s reactivity in surface modification applications?

- Answer: The phenyl group’s electron-withdrawing nature reduces Si–Cl bond polarization, slowing hydrolysis rates compared to alkyl-substituted silanes. Steric hindrance from the phenyl ring also limits accessibility to the Si center, as shown by Langmuir-Blodgett film studies. Contact angle measurements (water, θ = 85–90°) confirm lower surface coverage versus methyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.